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molecular formula C10H13NO2 B8645706 2-(2,6-Dimethylphenoxy)acetamide

2-(2,6-Dimethylphenoxy)acetamide

Cat. No. B8645706
M. Wt: 179.22 g/mol
InChI Key: XWFCGHJSTUKWDT-UHFFFAOYSA-N
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Patent
US04244731

Procedure details

500 Milligrams of benzyltriethyl ammonium chloride and 13.4 g of 2,6-dimethylphenoxyacetamide was added to a heterogeneously mixed solution of 182 ml of chloroform and 60 g of 50% sodium hydroxide aqueous solution, and the solution was stirred vigorously at room temperature for two hours. After completion of reaction, the chloroform phase was separated, and the reaction solution was washed with water, dried over anhydrous magnesium sulfate, and freed from the solvent to obtain an oily substance. The distillation under reduced pressure of the reaction mixture gave 9.7 g of a distillate, 2,6-dimethylphenoxyacetonitrile, b.p. 86°-88° C./0.6 mmHg.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][C:6]([NH2:8])=O.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:3]=1[O:4][CH2:5][C:6]#[N:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC1=C(OCC(=O)N)C(=CC=C1)C
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
182 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred vigorously at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the chloroform phase was separated
WASH
Type
WASH
Details
the reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain an oily substance
DISTILLATION
Type
DISTILLATION
Details
The distillation under reduced pressure of the reaction mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(OCC#N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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